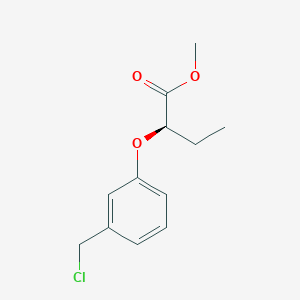

(R)-Methyl 2-(3-(chloromethyl)phenoxy)butanoate

Description

(R)-Methyl 2-(3-(chloromethyl)phenoxy)butanoate is a chiral ester featuring a chloromethyl-substituted phenoxy group and a butanoate backbone. This compound is of interest in organic synthesis due to its reactive chloromethyl group, which facilitates nucleophilic substitution reactions, making it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science. Its stereochemistry (R-configuration) further enhances its utility in enantioselective syntheses [1].

Properties

Molecular Formula |

C12H15ClO3 |

|---|---|

Molecular Weight |

242.70 g/mol |

IUPAC Name |

methyl (2R)-2-[3-(chloromethyl)phenoxy]butanoate |

InChI |

InChI=1S/C12H15ClO3/c1-3-11(12(14)15-2)16-10-6-4-5-9(7-10)8-13/h4-7,11H,3,8H2,1-2H3/t11-/m1/s1 |

InChI Key |

CCBFKLAXBHOJBI-LLVKDONJSA-N |

Isomeric SMILES |

CC[C@H](C(=O)OC)OC1=CC=CC(=C1)CCl |

Canonical SMILES |

CCC(C(=O)OC)OC1=CC=CC(=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-(chloromethyl)phenol and ®-2-bromobutanoic acid.

Esterification: The ®-2-bromobutanoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form ®-Methyl 2-bromobutanoate.

Nucleophilic Substitution: The 3-(chloromethyl)phenol undergoes a nucleophilic substitution reaction with ®-Methyl 2-bromobutanoate in the presence of a base such as potassium carbonate to yield ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The chloromethyl group is reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products:

Oxidation: Formation of 3-formylphenoxybutanoate or 3-carboxyphenoxybutanoate.

Reduction: Formation of 3-(hydroxymethyl)phenoxybutanoate.

Substitution: Formation of various substituted phenoxybutanoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

Enzyme Inhibition Studies: The compound is used in studies to investigate the inhibition of specific enzymes, particularly those involved in metabolic pathways.

Medicine:

Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting specific receptors or enzymes.

Industry:

Polymer Production: The compound is used in the production of specialty polymers with unique properties.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(3-(chloromethyl)phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of (R)-Methyl 2-(3-(chloromethyl)phenoxy)butanoate are influenced by its substituents. Below is a comparative analysis with key analogues:

| Compound Name | Substituents | Synthesis Method | Yield | Key Applications |

|---|---|---|---|---|

| This compound | Chloromethyl phenoxy, R-configuration | Not explicitly detailed in evidence, but likely involves nucleophilic substitution or esterification [1] | — | Intermediate for chiral drugs, agrochemicals |

| (R)-Methyl 3-((4-methoxybenzyl)oxy)butanoate (Compound 9) | Methoxybenzyl ether | Reaction of (R)-3-((4-methoxybenzyl)oxy)butanal with methylating agents in CH₂Cl₂ [1] | 80–94% | Chiral building block for natural products |

| Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate | Trifluoroethylamino, S-configuration | Alkylation of methyl (2S)-2-amino-3,3-dimethylbutanoate with trifluoroethyl triflate [3] | ~100% | Bioactive molecules, peptide mimetics |

| 2-(2-(3-(4-Chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide | Chlorophenyl acryloyl, diphenylacetamide | Chloroacetylation of diphenylamine followed by chalcone coupling [4] | — | Photodynamic materials, polymer precursors |

Key Observations:

- Reactivity: The chloromethyl group in the target compound enhances electrophilicity compared to methoxybenzyl (Compound 9) or trifluoroethylamino groups. This makes it more reactive in SN2 reactions or cross-coupling processes [3].

- Steric and Electronic Effects: The trifluoroethylamino group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate introduces strong electron-withdrawing effects, altering solubility and hydrogen-bonding capacity compared to the chloromethyl analogue [3].

- Applications: Compounds like 2-(2-(3-(4-chlorophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide are tailored for materials science due to their conjugated acryloyl systems, whereas the target compound’s chirality and reactivity suit pharmaceutical intermediates [4].

Physicochemical Properties

- NMR Profiles: The chloromethyl group in the target compound would exhibit distinct ¹H NMR signals (~4.6 ppm for CH₂Cl) compared to methoxybenzyl (~3.8 ppm for OCH₃) or trifluoroethylamino groups (δ 3.5–4.0 ppm for CF₃CH₂) [3].

- Solubility: The chloromethyl group may reduce aqueous solubility relative to methoxy or amino-substituted analogues, impacting formulation strategies.

Biological Activity

(R)-Methyl 2-(3-(chloromethyl)phenoxy)butanoate is a compound of increasing interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅ClO₃, with a molecular weight of approximately 242.7 g/mol. The compound features a butanoate structure with a methyl ester group and a phenoxy group substituted with a chloromethyl moiety at the ortho position. The presence of the chlorine atom enhances its reactivity and potential biological activity, making it a subject of interest in various chemical and pharmaceutical applications .

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities, particularly:

- Anti-inflammatory properties : Compounds with similar structures often show anti-inflammatory effects, which are crucial for treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial activity : The potential for this compound to act against various pathogens has been noted, suggesting it may be useful in developing new antimicrobial agents.

- Anticancer properties : Similar compounds have been explored for their ability to inhibit cancer cell proliferation, indicating that this compound may also possess anticancer activity .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific biological targets, such as receptors or enzymes involved in cellular pathways. Understanding these interactions is critical for elucidating the compound's therapeutic potential .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(4-chlorophenoxy)butanoate | Chlorine on para position | Often used as an herbicide |

| (R)-Methyl 2-(3-trifluoromethylphenoxy)butanoate | Trifluoromethyl group | Exhibits enhanced lipophilicity |

| Methyl 2-(4-methoxyphenoxy)butanoate | Methoxy instead of chloromethyl | Known for its anti-inflammatory properties |

The chloromethyl substitution in this compound may confer distinct reactivity and biological interactions compared to these other compounds .

Case Studies and Research Findings

Research has begun to explore the biological activity of this compound through various studies:

- Anti-inflammatory Activity : In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In preliminary assays against common bacterial strains such as Escherichia coli and Staphylococcus aureus, this compound demonstrated significant antimicrobial activity, indicating its potential role in developing new antibiotics .

- Cytotoxicity Studies : In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. Further studies are needed to determine its mechanism of action and efficacy in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.